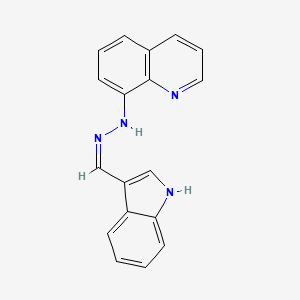
Lenaldekar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenaldekar is a quinolinyl hydrazone derived compound known for its selective toxicity against leukemia cells. It was identified through a high-content in vivo screen using genetically engineered zebrafish. This compound specifically targets immature T cells without affecting other cell types, making it a promising candidate for targeted leukemia therapy .
Preparation Methods
Lenaldekar is synthesized through a series of chemical reactions involving quinolinyl hydrazone derivatives. The synthetic route typically involves the reaction of quinoline derivatives with hydrazine to form the hydrazone linkage. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired compound .
Chemical Reactions Analysis
Lenaldekar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form quinolinyl derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: this compound can undergo substitution reactions where functional groups on the quinoline ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Lenaldekar has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of quinolinyl hydrazone derivatives.
Biology: this compound is used to investigate the role of T cells in autoimmune diseases and cancer.
Medicine: The compound has shown promise in treating T-cell acute lymphoblastic leukemia and other hematopoietic malignancies. .
Industry: this compound is used in the development of targeted therapies for leukemia and other cancers. .
Mechanism of Action
Lenaldekar exerts its effects by inhibiting the proliferation of T cells. It causes dephosphorylation of members of the PI3 kinase/AKT/mTOR pathway, leading to cell cycle delay in late mitosis. This inhibition results in the selective apoptosis of leukemia cells. This compound also interacts with the insulin-like growth factor-1 receptor, further contributing to its anti-proliferative effects .
Comparison with Similar Compounds
Lenaldekar is unique in its selective toxicity against leukemia cells. Similar compounds include:
Imatinib: Used to treat chronic myelogenous leukemia, but it affects a broader range of cell types.
Dasatinib: Another leukemia treatment that targets multiple kinases, unlike this compound’s specific action on T cells.
Nilotinib: Similar to Imatinib, but with a different spectrum of activity. This compound’s specificity for T cells and its minimal impact on healthy cells make it a unique and valuable compound in leukemia therapy .
Properties
Molecular Formula |
C18H14N4 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]quinolin-8-amine |
InChI |
InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H/b21-12- |
InChI Key |
QLMFOQYHZJSYJF-MTJSOVHGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N\NC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14121778.png)
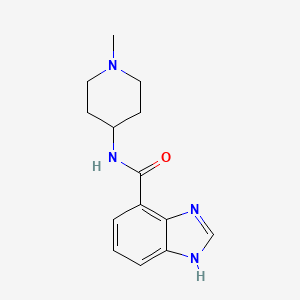
![2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole](/img/structure/B14121788.png)
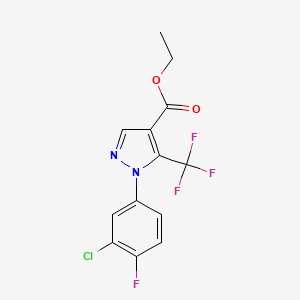
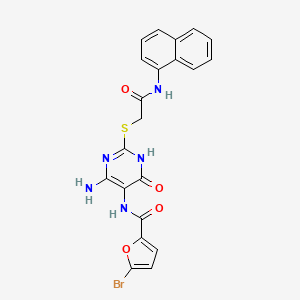
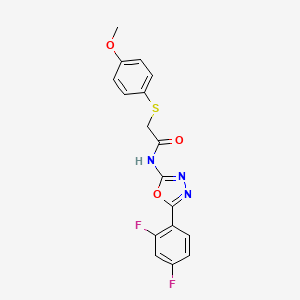

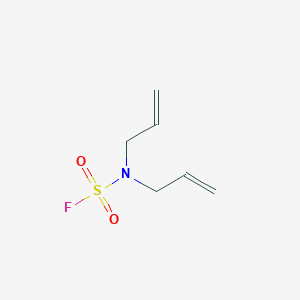
![10-Hydroxy-3-methyl-9-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]isochromen-1-one](/img/structure/B14121817.png)
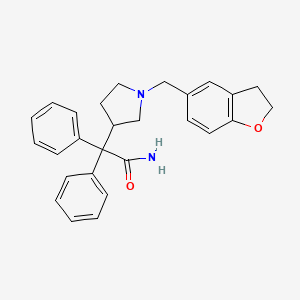
![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121833.png)
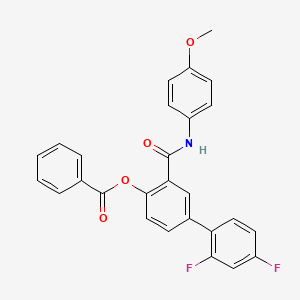
![3-(4-fluorophenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B14121868.png)
